molecular formula C7H6BrNO2 B108346 3-Amino-2-bromobenzoic acid CAS No. 168899-61-4

3-Amino-2-bromobenzoic acid

Cat. No. B108346
CAS RN: 168899-61-4
M. Wt: 216.03 g/mol
InChI Key: PAGROCHVTXMVTP-UHFFFAOYSA-N
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Description

3-Amino-2-bromobenzoic acid is a chemical compound with the empirical formula C7H6BrNO2 . It has a molecular weight of 216.03 . It is commonly used in peptide synthesis .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-bromobenzoic acid can be represented by the SMILES string Nc1cccc(C(O)=O)c1Br . This indicates the presence of an amino group (NH2), a bromo group (Br), and a carboxylic acid group (COOH) on a benzene ring.


Physical And Chemical Properties Analysis

3-Amino-2-bromobenzoic acid is a solid substance . It has a melting point of 153-158 °C . The compound has a density of 1.8±0.1 g/cm3 and a boiling point of 367.4±32.0 °C at 760 mmHg .

Scientific Research Applications

Pharmaceutical Intermediates

3-Amino-2-bromobenzoic acid is used as a pharmaceutical intermediate . Pharmaceutical intermediates are compounds that are used in the production of active pharmaceutical ingredients. They play a crucial role in the development of new drugs and therapies.

Chemical Research

This compound is also used in chemical research . Researchers can use it to investigate the mechanism of action of various biological processes. It can also be used to study the structure and function of proteins .

Organic Synthesis

3-Amino-2-bromobenzoic acid can be used in organic synthesis . Organic synthesis is a method of preparation of organic compounds. It is a critical component of many disciplines in the field of chemistry.

Material Science

In the field of material science, 3-Amino-2-bromobenzoic acid can be used in the synthesis of new materials . These materials can have a wide range of applications, from electronics to healthcare.

Safety and Hazards

3-Amino-2-bromobenzoic acid is classified as acutely toxic if swallowed (Hazard Statements: H301) and may be harmful by inhalation or in contact with skin . Precautionary measures include avoiding ingestion and inhalation, not allowing the material to enter drains or water courses, and using personal protective equipment .

Mechanism of Action

Target of Action

3-Amino-2-bromobenzoic acid is a key compound used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of 3-Amino-2-bromobenzoic acid is the palladium catalyst used in this reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, the 3-Amino-2-bromobenzoic acid, acting as a nucleophilic organoboron reagent, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, facilitated by 3-Amino-2-bromobenzoic acid, is a critical step in various biochemical pathways. It enables the formation of complex organic compounds by joining chemically differentiated fragments . The downstream effects of this reaction are diverse, depending on the specific compounds being synthesized .

Result of Action

The primary result of the action of 3-Amino-2-bromobenzoic acid is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, with potential applications in pharmaceuticals, agrochemicals, and materials science .

Action Environment

The efficacy and stability of 3-Amino-2-bromobenzoic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction conditions are known to be exceptionally mild and tolerant of various functional groups . This suggests that the compound may be stable and effective under a wide range of conditions.

properties

IUPAC Name

3-amino-2-bromobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGROCHVTXMVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619759
Record name 3-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168899-61-4
Record name 3-Amino-2-bromobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-2-bromobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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